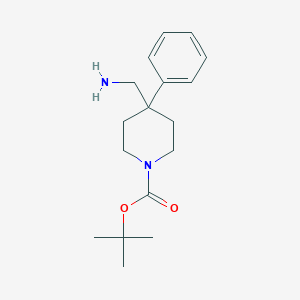

Tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-16(2,3)21-15(20)19-11-9-17(13-18,10-12-19)14-7-5-4-6-8-14/h4-8H,9-13,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMYNEIUXQIVTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441861 | |

| Record name | tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158144-82-2 | |

| Record name | tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate

An In-depth Technical Guide to the

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive and scientifically-grounded methodology for the synthesis of tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate. This compound is a valuable bifunctional building block in modern medicinal chemistry, serving as a key scaffold for a variety of pharmacologically active agents. The 4-phenylpiperidine motif is prevalent in numerous CNS-active drugs and other therapeutics.[1][2] This document details a robust two-step synthetic pathway commencing from the commercially available 4-cyano-4-phenylpiperidine. The guide elucidates the rationale behind procedural choices, provides detailed, step-by-step experimental protocols, and includes mechanistic insights and characterization data to ensure reproducibility and scientific integrity.

Introduction and Strategic Overview

The synthesis of complex piperidine derivatives is a cornerstone of pharmaceutical development.[3] The target molecule, this compound, is of particular interest due to its structural features: a rigid piperidine core, a quaternary center bearing a lipophilic phenyl group, a versatile primary amine for further functionalization, and an N-Boc protecting group that facilitates controlled, sequential reactions.

The chosen synthetic strategy is predicated on efficiency, reliability, and scalability. It involves two primary transformations:

-

N-Boc Protection: The selective protection of the secondary amine of the piperidine ring in the starting material, 4-cyano-4-phenylpiperidine. This step is crucial to prevent side reactions in the subsequent reduction step and to install the carboxylate handle for potential solid-phase synthesis or other transformations.

-

Nitrile Reduction: The chemical reduction of the cyano group to a primary aminomethyl group. This transformation is the key step in elaborating the desired functionality.

This pathway is advantageous as it utilizes readily available starting materials and employs well-established, high-yielding reactions.

Overall Synthetic Workflow

The logical flow of the synthesis is depicted below, starting from the precursor and proceeding through a stable, isolable intermediate to the final product.

Caption: High-level overview of the two-step synthesis.

Detailed Synthetic Pathway and Mechanistic Insights

Step 1: Synthesis of tert-Butyl 4-cyano-4-phenylpiperidine-1-carboxylate

This initial step involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. The Boc group is an ideal choice due to its stability under a wide range of reaction conditions (including hydride reduction) and its facile removal under mild acidic conditions (e.g., with trifluoroacetic acid).

-

Rationale for Reagents:

-

Di-tert-butyl dicarbonate ((Boc)₂O): The standard reagent for Boc protection. It is an easily handled solid with good reactivity.

-

Base (Triethylamine, Et₃N): A non-nucleophilic organic base is required to neutralize the acidic byproduct, tert-butanol and carbonic acid, which forms during the reaction, driving the equilibrium towards the product.

-

Solvent (Dichloromethane, DCM): An aprotic solvent is chosen to ensure the solubility of all reactants and to prevent any unwanted side reactions.

-

The reaction proceeds via nucleophilic attack of the secondary amine on one of the electrophilic carbonyl carbons of (Boc)₂O.

Step 2: Synthesis of this compound

The core transformation is the reduction of the nitrile group in the protected intermediate. Lithium aluminum hydride (LiAlH₄) is a powerful and highly effective reducing agent for this purpose.

-

Rationale for Reagents:

-

Lithium Aluminum Hydride (LiAlH₄): A potent source of hydride (H⁻) ions, capable of reducing nitriles to primary amines in high yield. Its use necessitates anhydrous conditions as it reacts violently with water.

-

Solvent (Tetrahydrofuran, THF): An anhydrous ethereal solvent is mandatory for LiAlH₄ reductions. THF is an excellent choice due to its ability to solvate the hydride reagent and its relatively high boiling point, allowing for reflux conditions if needed.

-

-

Reaction Mechanism: The reduction is a complex process involving multiple hydride transfers from the [AlH₄]⁻ anion to the electrophilic carbon of the nitrile.

Caption: Simplified mechanism of LiAlH₄ nitrile reduction.

The work-up procedure is critical for safety and product isolation. A Fieser work-up (sequential addition of water, then aqueous NaOH) is commonly employed to carefully quench excess LiAlH₄ and precipitate aluminum salts as a filterable solid.

Detailed Experimental Protocols

Safety Precaution: These procedures should only be performed by trained chemists in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. LiAlH₄ is a water-reactive reagent that can ignite upon contact with moisture.

Protocol 1: Synthesis of tert-Butyl 4-cyano-4-phenylpiperidine-1-carboxylate

-

Apparatus Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-cyano-4-phenylpiperidine (10.0 g, 53.7 mmol, 1.0 equiv.).

-

Dissolution: Add dichloromethane (DCM, 100 mL) to the flask and stir until the solid is fully dissolved.

-

Addition of Base: Add triethylamine (Et₃N) (9.0 mL, 64.4 mmol, 1.2 equiv.) to the solution.

-

Boc Protection: To the stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O) (12.9 g, 59.1 mmol, 1.1 equiv.) portion-wise over 15 minutes. The reaction is mildly exothermic.

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a crude solid.

-

Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford the title compound as a white crystalline solid.

-

Protocol 2: Synthesis of this compound

-

Apparatus Setup: To a flame-dried 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add lithium aluminum hydride (LiAlH₄) (3.2 g, 84.3 mmol, 3.0 equiv.) under a nitrogen atmosphere.

-

Addition of Solvent: Carefully add anhydrous tetrahydrofuran (THF, 100 mL) via cannula. Cool the suspension to 0 °C using an ice bath.

-

Addition of Reactant: Dissolve tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate (8.0 g, 28.1 mmol, 1.0 equiv.) in anhydrous THF (50 mL). Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66 °C) and maintain for 4-6 hours.

-

Monitoring: Monitor the reaction by TLC for the disappearance of the starting nitrile.

-

Work-up (Fieser Method):

-

Cool the reaction mixture back down to 0 °C in an ice bath.

-

CAREFULLY and SLOWLY quench the reaction by the sequential dropwise addition of:

-

Water (3.2 mL)

-

15% (w/v) aqueous NaOH solution (3.2 mL)

-

Water (9.6 mL)

-

-

A granular white precipitate of aluminum salts will form. Stir the resulting slurry vigorously at room temperature for 1 hour.

-

-

Purification:

-

Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF (3 x 50 mL).

-

Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by silica gel column chromatography if necessary, eluting with a gradient of dichloromethane and methanol (with 1% triethylamine to prevent streaking).

-

Data Summary

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Typical Yield (%) |

| 4-Cyano-4-phenylpiperidine | C₁₂H₁₄N₂ | 186.25 | 39175-67-0 | - (Starting Mat.) |

| tert-Butyl 4-cyano-4-phenylpiperidine-1-carboxylate | C₁₇H₂₂N₂O₂ | 286.37 | 149311-85-1 | 85-95% |

| This compound | C₁₇H₂₆N₂O₂ | 290.40 | 1198286-87-1 | 80-90% |

Conclusion

The synthetic route detailed in this guide represents a reliable and efficient method for producing high-purity this compound. By employing standard N-Boc protection followed by a robust LiAlH₄ reduction, this valuable building block can be accessed in excellent yields. The protocols have been designed with a focus on procedural clarity, safety, and reproducibility, making them suitable for implementation in research and drug development settings. The final compound is primed for a multitude of subsequent chemical transformations, solidifying its role as a versatile intermediate in the synthesis of novel therapeutics.

References

-

PubMed Central (PMC). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

-

PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Available at: [Link]

- Google Patents.Method for preparing 4-amino-4-phenylpiperidines.

-

Wikipedia. Phenylpiperidines. Available at: [Link]

-

ResearchGate. Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. Available at: [Link]

- Google Patents.Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

Sources

Chemical properties of tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate

An In-Depth Technical Guide to the Chemical Properties of tert-Butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate

Introduction

This compound (CAS No. 158144-82-2) is a bifunctional piperidine derivative of significant interest in medicinal chemistry and drug discovery.[1] Its structure is characterized by a piperidine ring N-protected by a tert-butoxycarbonyl (Boc) group, and a C4 quaternary center substituted with both a phenyl ring and a primary aminomethyl group.[1] This unique arrangement provides a rigid scaffold with two distinct and orthogonally reactive nitrogen atoms. The Boc-protected piperidine nitrogen is rendered unreactive to many synthetic conditions, while the primary amine of the aminomethyl group serves as a versatile nucleophilic handle for further functionalization.

This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and analytical characterization of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

The fundamental properties of the molecule are summarized below. These identifiers are critical for accurate sourcing and characterization.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 158144-82-2 | [1] |

| Molecular Formula | C₁₇H₂₆N₂O₂ | [1] |

| Molecular Weight | 290.4 g/mol | [1] |

| Appearance | Typically a powder or solid | [2] |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Methanol. | [1] |

| Storage | Store in a cool, dry place under an inert atmosphere to prevent degradation.[3] | [3] |

Synthesis and Purification

The synthesis of this compound involves a multi-step sequence designed to construct the key quaternary center and introduce the aminomethyl functionality while the piperidine nitrogen remains protected. A plausible and efficient synthetic route is outlined below.

Caption: A plausible synthetic workflow for the target compound.

Detailed Synthetic Protocol

This protocol describes a representative synthesis starting from 4-cyano-4-phenylpiperidine. The choice of reagents reflects common laboratory practices for achieving high yield and purity.

Step 1: N-Boc Protection of 4-cyano-4-phenylpiperidine

-

Rationale: The piperidine nitrogen is protected with a Boc group to prevent it from interfering with the subsequent reduction step. Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for this transformation due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).

-

Procedure:

-

Dissolve 4-cyano-4-phenylpiperidine (1.0 equiv.) in dichloromethane (DCM) in a round-bottom flask.

-

Add triethylamine (Et₃N) (1.2 equiv.) to the solution to act as a base, scavenging the acid formed during the reaction.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.) in DCM dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution in vacuo to yield tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate, which can often be used in the next step without further purification.

-

Step 2: Reduction of the Nitrile to the Primary Amine

-

Rationale: The cyano group is reduced to a primary aminomethyl group. A strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is effective for this transformation. Alternatively, catalytic hydrogenation offers a milder method.

-

Procedure (using LiAlH₄):

-

In a separate, oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend Lithium Aluminum Hydride (LiAlH₄) (2.0 equiv.) in anhydrous Tetrahydrofuran (THF).

-

Cool the suspension to 0 °C.

-

Slowly add a solution of tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate (1.0 equiv.) in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, or until TLC indicates the disappearance of the starting material.

-

Carefully quench the reaction by sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting mixture until a granular precipitate forms.

-

Filter the solid and wash it thoroughly with THF or ethyl acetate.

-

Combine the filtrates and concentrate in vacuo. Purify the crude product by silica gel column chromatography to obtain the final compound.

-

Chemical Reactivity and Stability

The molecule's utility stems from the differential reactivity of its two nitrogen centers.

Caption: Key reactive sites on the molecule.

Reactivity of the N-Boc Protecting Group

The Boc group is stable to bases, nucleophiles, and many reducing agents but is readily cleaved under acidic conditions.[4] This deprotection unmasks the piperidine nitrogen, allowing for subsequent reactions at that site.

-

Protocol for N-Boc Deprotection:

-

Dissolve the title compound (1.0 equiv.) in a suitable solvent such as DCM or 1,4-dioxane.

-

Add a strong acid, typically Trifluoroacetic acid (TFA) (5-10 equiv.) or a 4M solution of HCl in dioxane.

-

Stir the mixture at room temperature for 1-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, remove the solvent and excess acid in vacuo. The product is typically obtained as the corresponding salt (e.g., TFA or HCl salt).

-

The free base can be obtained by neutralization with a suitable base (e.g., NaHCO₃ or Et₃N) and extraction.

-

Reactivity of the Aminomethyl Group

The primary amine is a potent nucleophile and the primary site for synthetic elaboration. It readily participates in reactions such as acylation, alkylation, and reductive amination.

-

Protocol for Acylation (Amide Bond Formation):

-

Dissolve this compound (1.0 equiv.) and a carboxylic acid (1.0 equiv.) in a polar aprotic solvent like DMF or DCM.

-

Add a peptide coupling agent such as EDC (1.1 equiv.) and an activator like HOBt (1.1 equiv.).

-

Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.0 equiv.), to the mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Work up the reaction by diluting with an organic solvent, washing with aqueous acid and base to remove unreacted starting materials and coupling reagents, and drying the organic layer.

-

Purify the resulting amide by column chromatography or recrystallization.

-

Storage and Stability

For long-term storage, the compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere like nitrogen or argon.[3] It is generally stable under recommended storage conditions but may be sensitive to strong oxidizing agents and acids.[3]

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential to confirm the structure and purity of the compound.

Spectroscopic Data Summary

| Technique | Expected Data |

| ¹H NMR | - Singlet for the 9 protons of the tert-butyl group at ~1.4 ppm.[1]- Signals for the aminomethyl protons (CH₂NH₂) between δ 2.8–3.2 ppm.[1]- Multiplets for the piperidine ring protons.- Signals for the phenyl group protons in the aromatic region (~7.2-7.4 ppm). |

| ¹³C NMR | - Signal for the Boc carbonyl carbon at ~155 ppm.[1]- Signal for the quaternary carbon of the Boc group at ~80 ppm.- Signal for the methyl carbons of the Boc group at ~28 ppm.- Signals corresponding to the piperidine, aminomethyl, and phenyl carbons. |

| Mass Spec (ESI) | Calculated [M+H]⁺ = 291.17; Observed [M+H]⁺ = ~291.2.[1] |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods to assess the purity of the compound.[5]

-

Protocol for HPLC-MS Analysis:

-

System: Agilent 1260 Infinity HPLC with a 6230B TOF mass spectrometer or equivalent.[5]

-

Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 micron).[5]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

-

Gradient: A typical gradient would run from 5% B to 95% B over several minutes to ensure elution of the compound.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV detection (e.g., at 220 nm and 254 nm) and positive ion electrospray ionization (ESI+) for mass detection.

-

Expected Result: A major peak corresponding to the product with the correct mass-to-charge ratio ([M+H]⁺ ≈ 291.2).

-

Applications in Drug Discovery

The title compound is not an active pharmaceutical ingredient itself but rather a valuable building block. Its utility lies in its pre-configured, rigid scaffold that allows for precise spatial positioning of appended functionalities.

-

Scaffold for Complex Molecules: The phenylpiperidine core provides a defined three-dimensional structure.

-

Orthogonal Functionalization: The Boc-protected piperidine allows for chemistry to be performed selectively on the aminomethyl group. Following this, the Boc group can be removed to allow for a second, distinct modification at the piperidine nitrogen. This sequential functionalization is critical for building complex molecules like PROTACs, molecular probes, and focused libraries for structure-activity relationship (SAR) studies.

-

Introduction of Basic Center: The piperidine nitrogen, once deprotected, provides a basic center that can be crucial for modulating pharmacokinetic properties like solubility and cell permeability.

Conclusion

This compound is a highly versatile and valuable intermediate for synthetic and medicinal chemists. Its well-defined structure, featuring a rigid core and orthogonally reactive amino groups, provides a robust platform for the construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and analytical profile, as detailed in this guide, is essential for its effective application in the rational design and development of novel therapeutic agents.

References

-

PubChem. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Capot Chemical. MSDS of tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate. Capot Chemical. [Link]

-

PureSynth. Tert-Butyl 4-(4-Aminophenyl)Piperidine-1-Carboxylate 97.0%(HPLC). PureSynth. [Link]

-

Supporting Information. General procedure for the synthesis of Boc protected amines. [Link]

- Google Patents. Method for synthesizing 1-boc-4-aminopiperidine.

-

ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]

-

Supplementary information. Materials and methods. Nature. [Link]

-

ResearchGate. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. ResearchGate. [Link]

-

Slovenian Police. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija. [Link]

-

ResearchGate. Reaction with Boc-piperazine (18) and (N-Boc-4-amino)piperidine (19). ResearchGate. [Link]

-

Atlantis Press. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press. [Link]

-

ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. [Link]

Sources

The Dual Functionality of a 4-Phenylpiperidine Scaffold: A Technical Guide to the Mechanistic Applications of tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate

Abstract

tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate is a sophisticated synthetic intermediate that stands at the crossroads of two significant fields in modern pharmacology: potent opioid analgesics and targeted protein degradation. While not possessing a direct mechanism of action itself, its rigid 4-phenylpiperidine core serves as a crucial pharmacophore for engagement with opioid receptors, and its versatile chemical handles lend themselves to the construction of highly effective linkers in Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth exploration of the mechanistic pathways and experimental considerations stemming from the use of this versatile scaffold. We will delve into the structure-activity relationships that make it a valuable precursor for opioid receptor ligands and explore its role in the rational design of PROTACs for induced protein degradation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their own research endeavors.

Introduction: A Scaffold of Dual Significance

The landscape of drug discovery is continually evolving, with an increasing emphasis on modular and rationally designed therapeutic agents. In this context, the role of specialized chemical building blocks has become paramount. This compound is one such molecule, a testament to the power of a well-designed chemical scaffold (Figure 1).

Figure 1. Chemical structure of tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate.

Its structure is characterized by a 4-phenylpiperidine core, a key structural motif found in a variety of centrally acting agents, most notably the potent synthetic opioid, fentanyl.[1] The Boc-protected amine on the piperidine ring and the primary amine of the aminomethyl group provide orthogonal synthetic handles for further chemical elaboration.[2] This guide will elucidate the two primary applications of this compound, providing both the theoretical framework and practical experimental approaches for each.

Application I: A Gateway to Potent Opioid Receptor Ligands

The 4-phenylpiperidine moiety is a well-established pharmacophore for opioid receptor agonists.[1][3] Its rigid structure is believed to mimic the tyrosine residue of endogenous opioid peptides, allowing for high-affinity binding to the μ-opioid receptor (MOR), which is the primary target for many clinically used analgesics.[4][5]

The 4-Phenylpiperidine Pharmacophore and Opioid Receptor Engagement

The analgesic effects of opioids are primarily mediated by their interaction with the μ-opioid receptor, a G-protein coupled receptor (GPCR).[4] Agonist binding to the MOR initiates a signaling cascade that ultimately leads to the inhibition of neuronal excitability and a reduction in the transmission of pain signals. The 4-phenylpiperidine core of fentanyl and its analogs is crucial for this interaction. The phenyl group is thought to engage in a key hydrophobic interaction within the receptor's binding pocket, while the piperidine nitrogen, in its protonated state, forms a critical ionic bond with an acidic residue (Asp147) in the receptor.

The structure-activity relationship (SAR) of 4-phenylpiperidine-based opioids has been extensively studied.[6][7][8][9] Modifications at the 1- and 4-positions of the piperidine ring can dramatically influence potency, selectivity, and duration of action. This compound provides a versatile platform for exploring these modifications. The aminomethyl group at the 4-position can be acylated to introduce various functionalities, while the Boc-protecting group on the piperidine nitrogen can be removed to allow for the introduction of different N-substituents.

Synthetic Pathway to Opioid Receptor Ligands

The following is a representative synthetic workflow for the preparation of a fentanyl analog from a precursor similar to this compound.

Diagram 1. Synthetic workflow for a fentanyl analog.

Experimental Protocol: Synthesis of a Fentanyl Analog

-

Acylation: To a solution of this compound (1.0 eq) and a hindered base such as diisopropylethylamine (1.5 eq) in an anhydrous solvent like dichloromethane, add propionyl chloride (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acylated intermediate.

-

Boc Deprotection: Dissolve the N-acylated intermediate in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure. The resulting residue is the TFA salt of the deprotected piperidine.

-

N-Alkylation: Dissolve the deprotected piperidine TFA salt in a polar aprotic solvent such as acetonitrile. Add a base like potassium carbonate (3.0 eq) followed by phenethyl bromide (1.2 eq). Heat the reaction mixture to 60-80 °C and stir for 8-12 hours. After cooling, filter the mixture and concentrate the filtrate. Purify the crude product by column chromatography on silica gel to obtain the final fentanyl analog.[10]

Characterization of Opioid Receptor Ligand Activity

The pharmacological activity of newly synthesized opioid ligands is typically assessed through a series of in vitro and in vivo assays.

| Assay Type | Description | Key Parameters Measured |

| Receptor Binding Assay | A competitive binding assay using radiolabeled ligands (e.g., [³H]-DAMGO for MOR) and cell membranes expressing the opioid receptor of interest. | Inhibition constant (Ki), which reflects the affinity of the compound for the receptor.[4] |

| Functional Assay (e.g., GTPγS) | Measures the ability of the compound to activate the G-protein signaling cascade upon binding to the receptor. | EC50 (potency) and Emax (efficacy) for G-protein activation. |

| In Vivo Analgesia Models | Animal models of pain, such as the hot plate or tail-flick test, are used to assess the analgesic effects of the compound. | Dose-dependent increase in pain threshold or latency to response. |

Application II: A Rigid Linker for PROTAC-mediated Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to selectively eliminate target proteins.[11] A PROTAC consists of three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[12]

The Critical Role of the Linker in PROTAC Efficacy

The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy.[2][][14] The linker must orient the POI and the E3 ligase in a productive ternary complex that facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI.[11] this compound is an attractive building block for the synthesis of rigid linkers. The piperidine ring introduces conformational constraint, which can be advantageous for pre-organizing the PROTAC into a bioactive conformation.[2]

Sources

- 1. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 2. precisepeg.com [precisepeg.com]

- 3. longdom.org [longdom.org]

- 4. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Essential Role of Linkers in PROTACs [axispharm.com]

- 12. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]

- 14. explorationpub.com [explorationpub.com]

An In-depth Technical Guide to tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate

CAS Number: 158144-82-2

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

tert-Butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate is a synthetically versatile bifunctional molecule of significant interest in contemporary drug discovery and medicinal chemistry.[1] Structurally, it features a rigid piperidine core, a common motif in numerous approved pharmaceuticals, which often imparts favorable pharmacokinetic properties.[2] This core is substituted at the 4-position with both a phenyl group and an aminomethyl group, creating a unique three-dimensional architecture. The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a stable and readily cleavable protecting group that facilitates selective chemical transformations at the primary amine.[1]

The strategic placement of the lipophilic phenyl ring, the nucleophilic primary amine, and the sterically demanding Boc group makes this compound a highly valuable building block.[3] It serves as a crucial intermediate in the synthesis of complex molecules targeting the central nervous system (CNS) and as a structurally rigid linker in the burgeoning field of targeted protein degradation.[1][3] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its key applications, underpinned by established chemical principles and methodologies.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. The properties of this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 158144-82-2 | |

| Molecular Formula | C₁₇H₂₆N₂O₂ | |

| Molecular Weight | 290.40 g/mol | |

| Appearance | White to off-white solid | General laboratory observation |

| InChI Key | BHMYNEIUXQIVTL-UHFFFAOYSA-N |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of the compound. The key spectral features are outlined below, providing a reference for quality control.

Table 2: Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | * ~7.2-7.4 ppm: Multiplet corresponding to the protons of the phenyl ring. * ~2.8-3.2 ppm: Signals corresponding to the aminomethyl (-CH₂NH₂) protons. * ~1.4 ppm: A prominent singlet integrating to 9 protons, characteristic of the tert-butyl group. * Piperidine Ring Protons: A series of multiplets in the aliphatic region. |

| ¹³C NMR | * ~155 ppm: Signal for the carbonyl carbon of the Boc group. * ~125-145 ppm: Resonances corresponding to the carbons of the phenyl ring. * ~80 ppm: Quaternary carbon of the tert-butyl group. * Aminomethyl & Piperidine Carbons: Signals in the aliphatic region. |

| HRMS (ESI) | Calculated for [M+H]⁺ (C₁₇H₂₇N₂O₂): 291.2072. Found: ~291.2. |

Rational Synthesis Protocol

The synthesis of this compound is most efficiently achieved via the reduction of its nitrile precursor, tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate. This two-step approach, starting from commercially available materials, ensures high purity and good overall yield. The causality behind this synthetic choice lies in the reliability and high functional group tolerance of nitrile reduction methodologies.

Caption: Synthetic workflow for the target compound.

Experimental Protocol: Nitrile Reduction

This protocol is a robust method for the conversion of the nitrile precursor to the desired primary amine. The choice of reducing agent is critical; Lithium Aluminum Hydride (LAH) is a powerful, non-selective reducing agent suitable for this transformation. Alternatively, catalytic hydrogenation offers a milder, industrially scalable option.

Materials:

-

tert-Butyl 4-cyano-4-phenylpiperidine-1-carboxylate

-

Lithium Aluminum Hydride (LAH) or Raney Nickel

-

Anhydrous Tetrahydrofuran (THF) or Methanol (for Raney Ni)

-

Hydrogen source (for Raney Ni)

-

Deionized Water

-

Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology (LAH Reduction):

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend Lithium Aluminum Hydride (2-3 equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Addition of Precursor: Dissolve tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate (1 equivalent) in anhydrous THF. Add this solution dropwise to the stirred LAH suspension at 0 °C (ice bath). The dropwise addition is crucial to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Cool the reaction mixture to 0 °C. Cautiously quench the excess LAH by the sequential, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). This procedure is critical for safety and to precipitate the aluminum salts, facilitating filtration.

-

Isolation: Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

-

Purification: Combine the organic filtrates and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary to yield the final product.

This self-validating protocol includes monitoring by TLC/LC-MS to ensure reaction completion and a standard workup and purification to ensure the isolation of a pure product, verifiable by the spectroscopic methods outlined in Table 2.

Applications in Drug Discovery and Chemical Biology

The unique structural features of this compound make it a valuable tool for medicinal chemists.

Building Block for CNS-Targeting Agents

The 4-phenylpiperidine scaffold is a well-established pharmacophore found in numerous centrally acting drugs, including analgesics and antipsychotics.[3][4][5] The phenyl group often plays a key role in receptor binding, while the piperidine ring acts as a rigid scaffold to correctly orient other functional groups. The lipophilicity imparted by the phenyl and tert-butyl groups can aid in crossing the blood-brain barrier, a critical requirement for CNS drugs.[3] The primary amine of the title compound serves as a versatile handle for introducing further complexity and modulating pharmacological activity through amide bond formation, reductive amination, or other coupling reactions.[1]

Rigid Linker in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. They consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The nature of the linker is critical for the efficacy of the PROTAC, as it dictates the spatial orientation of the two ligands and the stability of the resulting ternary complex.

This compound is an attractive candidate for use as a rigid linker component in PROTACs. The rigid piperidine ring, in contrast to flexible alkyl chains, can pre-organize the PROTAC molecule into a conformation that is favorable for ternary complex formation, potentially leading to improved degradation efficiency and selectivity. The primary amine provides a convenient attachment point for either the target protein ligand or the E3 ligase ligand.

Caption: Role as a linker in PROTAC-mediated protein degradation.

Conclusion

This compound is a high-value chemical intermediate with significant potential in modern pharmaceutical research. Its well-defined structure, featuring orthogonally protected functional groups, allows for its strategic incorporation into complex molecular architectures. The robust and scalable synthesis, coupled with its utility as a building block for CNS agents and as a rigid linker in targeted protein degradation, ensures its continued relevance to the drug discovery community. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and apply this versatile compound in their research endeavors.

References

-

Wikipedia. 1-Boc-4-AP. [Link]

-

PubChem. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. [Link]

- Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

PubMed. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. [Link]

-

SAGE Journals. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. [Link]

-

ResearchGate. Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

- 3. Tert-butyl 4-phenylpiperidine-1-carboxylate [myskinrecipes.com]

- 4. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. painphysicianjournal.com [painphysicianjournal.com]

A Technical Guide to the Structural Elucidation of tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate

Abstract

This in-depth technical guide provides a comprehensive framework for the structural elucidation of tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate, a key intermediate in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of analytical techniques, instead offering a logical, field-tested workflow that integrates Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY, HSQC, HMBC), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is explained, and each protocol is presented as a self-validating system. While complete, published experimental data for this specific molecule is not widely available, this guide constructs a robust, predictive analysis based on established spectroscopic principles and data from closely related structural analogs.

Introduction: The Strategic Importance of Structural Verification

This compound is a valuable building block in the synthesis of novel therapeutics. Its rigid piperidine core, substituted with a phenyl group and a reactive aminomethyl moiety, makes it a versatile scaffold for exploring new chemical space, particularly in the development of central nervous system agents. The presence of the tert-butoxycarbonyl (Boc) protecting group ensures stability during synthetic manipulations and allows for controlled deprotection in later stages.

Accurate structural elucidation is paramount. It confirms the identity and purity of the synthesized compound, ensuring that subsequent reactions proceed as expected and that the final biological data is reliable. This guide provides a systematic approach to achieving unambiguous structural confirmation.

The Elucidation Workflow: A Multi-faceted Approach

A single analytical technique is rarely sufficient for complete structural determination. A synergistic workflow, where the results of one experiment inform and validate the others, is the most rigorous approach.

Caption: A logical workflow for the structural elucidation of organic molecules.

Mass Spectrometry: Establishing the Molecular Formula

Causality: The first step is to confirm the molecular weight of the compound. This provides the foundational data point upon which all other spectroscopic interpretations will be built. High-resolution mass spectrometry (HRMS) is preferred as it can provide the elemental composition.

Experimental Protocol (Electrospray Ionization - Time of Flight, ESI-TOF):

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Introduce the sample into the ESI-TOF mass spectrometer.

-

Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Predicted Data & Interpretation:

| Ion | Calculated m/z | Observed m/z | Interpretation |

| [C₁₇H₂₆N₂O₂ + H]⁺ | 291.2067 | ~291.2065 | Confirms the molecular formula and molecular weight of the target compound. |

The observation of a high-resolution mass corresponding to the protonated molecule provides strong evidence for the elemental composition of C₁₇H₂₆N₂O₂.

FT-IR Spectroscopy: Identifying Key Functional Groups

Causality: FT-IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. This allows for a quick confirmation that the primary structural motifs (amine, carbamate, aromatic ring) are present.

Experimental Protocol (Attenuated Total Reflectance, ATR):

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Apply pressure to ensure good contact.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

Predicted Data & Interpretation:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Medium, Broad | N-H stretching (primary amine) |

| ~2970, 2860 | Strong | C-H stretching (aliphatic) |

| ~1680-1700 | Strong | C=O stretching (Boc carbamate)[1] |

| ~1600, 1490 | Medium | C=C stretching (aromatic ring) |

| ~1160 | Strong | C-O stretching (carbamate) |

| ~700-760 | Strong | C-H bending (monosubstituted benzene) |

The presence of a strong carbonyl stretch around 1690 cm⁻¹ is characteristic of the Boc protecting group. The N-H stretches confirm the primary amine, and the aromatic C=C stretches indicate the presence of the phenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed picture of the molecular structure, revealing the number of unique protons and carbons, their chemical environments, and their connectivity.

Experimental Protocol (General):

-

Dissolve ~10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and 2D NMR spectra on a spectrometer (e.g., 400 or 500 MHz).[1][2]

¹H NMR Spectroscopy: Unveiling the Proton Framework

Causality: ¹H NMR provides information on the number of different types of protons, their integration (ratio), and their splitting patterns (neighboring protons).

Predicted Data & Interpretation (in CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | Multiplet | 5H | Phenyl-H |

| ~4.0 (broad) | Broad Singlet | 2H | NH ₂ |

| ~2.80-3.20 | Multiplet | 4H | Piperidine-H (axial/equatorial next to N) |

| ~2.75 | Singlet | 2H | CH ₂-NH₂ |

| ~1.60-1.80 | Multiplet | 4H | Piperidine-H |

| 1.45 | Singlet | 9H | tert-Butyl-H |

-

Phenyl Region (7.20-7.40 ppm): A multiplet integrating to 5 protons is characteristic of a monosubstituted benzene ring.

-

Amine Protons (~4.0 ppm): A broad singlet that is exchangeable with D₂O confirms the presence of the NH₂ group.

-

Piperidine Protons (2.80-3.20 and 1.60-1.80 ppm): The complex multiplets are typical for the piperidine ring protons. The protons closer to the nitrogen atom of the Boc group are deshielded and appear further downfield.

-

Aminomethyl Protons (~2.75 ppm): A singlet integrating to 2 protons is expected for the CH₂ group of the aminomethyl substituent.

-

tert-Butyl Protons (1.45 ppm): A sharp singlet integrating to 9 protons is the classic signature of the Boc protecting group.[2]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Causality: ¹³C NMR reveals the number of unique carbon atoms in the molecule. The chemical shift provides information about the electronic environment of each carbon.

Predicted Data & Interpretation (in CDCl₃):

| Chemical Shift (δ) ppm | Assignment |

| ~155.0 | C =O (Boc carbamate)[1] |

| ~145.0 | Quaternary Phenyl-C |

| ~128.5 | Phenyl-C H |

| ~127.0 | Phenyl-C H |

| ~126.0 | Phenyl-C H |

| ~79.5 | Quaternary C (CH₃)₃ (Boc)[1] |

| ~50.0 | C H₂-NH₂ |

| ~45.0 | Quaternary Piperidine-C |

| ~40.0 | Piperidine-C H₂ (next to N) |

| ~35.0 | Piperidine-C H₂ |

| 28.4 | C(C H₃)₃ (Boc)[2] |

-

Carbonyl Carbon (~155.0 ppm): The downfield signal corresponds to the carbonyl carbon of the carbamate.

-

Aromatic Carbons (126.0-145.0 ppm): Four signals are expected for the phenyl ring due to symmetry (two pairs of equivalent CH carbons and two quaternary carbons).

-

Boc Carbons (~79.5 and 28.4 ppm): The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group are clearly identifiable.

-

Piperidine and Aminomethyl Carbons (35.0-50.0 ppm): The remaining signals correspond to the aliphatic carbons of the piperidine ring and the aminomethyl group.

2D NMR: Connecting the Pieces

Causality: 2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

Expected Correlations: Correlations would be seen between the adjacent protons on the piperidine ring.

-

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

-

Expected Correlations: The proton at 1.45 ppm will correlate to the carbon at 28.4 ppm. The aromatic protons will correlate to their respective aromatic carbons.

-

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is key for identifying quaternary carbons and piecing together the molecular fragments.

Caption: Key expected HMBC correlations for structural confirmation.

Conclusion: A Self-Validating Structural Proof

By systematically applying this multi-technique workflow, a self-validating and unambiguous structural elucidation of this compound can be achieved. The mass spectrometry data confirms the elemental composition. FT-IR identifies the essential functional groups. 1D and 2D NMR spectroscopy provide a detailed map of the proton and carbon skeletons and their connectivity, allowing for the complete and confident assignment of the molecular structure. This rigorous approach ensures the quality and reliability of this critical synthetic intermediate for downstream applications in drug discovery and development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21940085, tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. Retrieved from [Link].

-

Macmillan Group, Princeton University. Supplementary Information. Retrieved from [Link].

-

Supporting Information for "A general procedure for N-Boc protection of amines". Retrieved from [Link].

-

Cholli, A. L., & Pennino, D. J. (1988). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Applied Spectroscopy, 42(6), 1004–1008. Retrieved from [Link].

Sources

Spectroscopic Characterization of tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate: A Technical Guide

Introduction

tert-Butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate, a key synthetic intermediate in medicinal chemistry, presents a unique structural framework for the development of novel therapeutics.[1] Its piperidine core is a prevalent scaffold in many pharmaceuticals, while the Boc-protecting group offers stability during synthesis and allows for controlled deprotection in subsequent chemical transformations. The presence of a primary amine and a phenyl group at a quaternary carbon center provides distinct vectors for molecular elaboration, making it a valuable building block for drug discovery professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural verification.

Rationale for NMR Analysis

The asymmetry of the molecule and the presence of distinct functional groups—a tert-butyl group, a phenyl ring, a piperidine ring, and an aminomethyl group—result in a predictable and well-resolved NMR spectrum. ¹H NMR will confirm the presence and connectivity of these groups through chemical shifts, signal integration, and spin-spin coupling patterns. ¹³C NMR will identify all unique carbon environments, including the quaternary carbon at the 4-position and the carbamate carbonyl carbon.

Experimental Protocol: ¹H and ¹³C NMR

This protocol is adapted from standard methodologies for the analysis of N-Boc protected amines.[2]

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl₃, 0.6-0.7 mL)

-

5 mm NMR tube

-

Pipette

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial. Ensure complete dissolution before transferring the solution into an NMR tube.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer frequency to the deuterium signal of the CDCl₃. Perform shimming on the magnetic field to achieve optimal homogeneity and resolution.[2]

-

¹H NMR Acquisition:

-

Set appropriate acquisition parameters, including a spectral width of approximately 12-15 ppm, a sufficient number of scans (typically 8-16), and a relaxation delay of 1-2 seconds.

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Set appropriate acquisition parameters for a proton-decoupled ¹³C experiment. The spectral width should be set to approximately 200-220 ppm. A greater number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.

-

Phase the spectra to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction.

-

Calibrate the ¹H spectrum by setting the residual CHCl₃ signal to 7.26 ppm. Calibrate the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

-

Integrate the signals in the ¹H spectrum and pick the peaks for both spectra.

-

Predicted Spectral Data and Interpretation

The following tables summarize the predicted NMR data based on characteristic chemical shifts for the structural motifs present in the molecule.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | Multiplet | 5H | Phenyl-H |

| ~ 3.20 - 3.80 | Broad Multiplet | 4H | Piperidine-H (axial/eq) |

| ~ 2.80 - 3.20 | Singlet (broad) | 2H | -CH₂-NH₂ |

| ~ 1.60 - 2.00 | Multiplet | 4H | Piperidine-H (axial/eq) |

| ~ 1.50 (exchangeable) | Broad Singlet | 2H | -NH₂ |

| 1.45 | Singlet | 9H | tert-Butyl-H |

Note: The protons on the piperidine ring adjacent to the nitrogen are expected to be broad due to restricted rotation of the Boc group.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155.0 | Boc C=O |

| ~ 145.0 | Phenyl C (quaternary) |

| ~ 128.5 | Phenyl C-H |

| ~ 127.0 | Phenyl C-H |

| ~ 126.0 | Phenyl C-H |

| ~ 79.5 | Boc C(CH₃)₃ |

| ~ 50.0 | -C H₂-NH₂ |

| ~ 45.0 | Piperidine C-4 (quaternary) |

| ~ 40.0 | Piperidine C-2, C-6 |

| ~ 34.0 | Piperidine C-3, C-5 |

| 28.4 | Boc -C(C H₃)₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Rationale for IR Analysis

The key functional groups in the target molecule each have characteristic absorption frequencies. The N-H bonds of the primary amine, the C=O bond of the Boc-carbamate, the C-H bonds of the aromatic and aliphatic portions, and the C-N bonds will all produce distinct peaks in the IR spectrum, allowing for rapid confirmation of their presence.

Experimental Protocol: Thin Solid Film Method

This protocol is a standard and effective method for analyzing solid organic compounds.[3]

Objective: To obtain an IR spectrum to identify the key functional groups.

Materials:

-

This compound (~10-20 mg)

-

Volatile solvent (e.g., methylene chloride or acetone)

-

Salt plate (NaCl or KBr)

-

FT-IR Spectrometer

Procedure:

-

Sample Preparation: Dissolve a small amount of the solid sample in a few drops of a volatile solvent like methylene chloride.

-

Film Deposition: Place one drop of this solution onto the surface of a clean, dry salt plate. Allow the solvent to evaporate completely, which should leave a thin, even film of the solid compound on the plate.[3]

-

Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer. Acquire a background spectrum of the empty instrument first. Then, acquire the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Predicted IR Absorption Data

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium | N-H stretch (primary amine, two bands expected) |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 2850 - 2980 | Strong | Aliphatic C-H stretch (piperidine, CH₂, t-butyl) |

| ~ 1680 - 1700 | Strong | C=O stretch (Boc-carbamate) |

| ~ 1600, 1490 | Medium | C=C stretch (aromatic ring) |

| ~ 1160 - 1250 | Strong | C-N stretch, C-O stretch |

| ~ 690 - 770 | Strong | C-H bend (monosubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Rationale for MS Analysis

Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation, thereby confirming the molecular weight. Tandem MS (MS/MS) can then be used to induce fragmentation of this parent ion, providing data that helps to confirm the connectivity of the structural subunits.

Experimental Protocol: ESI-MS

This protocol is based on general procedures for the analysis of piperidine derivatives.[4]

Objective: To confirm the molecular weight and obtain fragmentation data for structural elucidation.

Materials:

-

This compound (sub-milligram quantity)

-

HPLC-grade solvent (e.g., methanol or acetonitrile with 0.1% formic acid)

-

Mass Spectrometer with an ESI source (e.g., Q-TOF or Triple Quadrupole)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in the chosen solvent. Further dilute this stock solution to a final concentration suitable for infusion (e.g., 1-10 µg/mL).

-

Instrument Setup:

-

Set the ESI source to positive ion mode, as the basic nitrogen atoms are readily protonated.

-

Optimize source parameters such as capillary voltage, cone voltage, and gas flow rates.

-

-

Data Acquisition (Full Scan): Infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min). Acquire a full scan spectrum over a relevant m/z range (e.g., 100-500) to identify the protonated molecular ion [M+H]⁺.

-

Data Acquisition (MS/MS): Select the [M+H]⁺ ion (m/z 291.2) as the precursor ion. Perform a product ion scan by inducing fragmentation in the collision cell with an inert gas (e.g., argon). Optimize the collision energy to generate a rich fragmentation spectrum.

Predicted Mass Spectrum and Fragmentation

-

Molecular Weight: 290.40

-

[M+H]⁺ (Expected): m/z 291.2

-

[M+Na]⁺ (Possible Adduct): m/z 313.2

The fragmentation of the [M+H]⁺ ion is expected to proceed via several characteristic pathways, primarily involving the loss of the Boc group or cleavage of the piperidine ring.

Table 4: Predicted Key Fragments in ESI-MS/MS

| m/z | Loss | Fragment Structure |

| 235.1 | Loss of isobutylene (C₄H₈) | [M+H - C₄H₈]⁺, fragmentation of the tert-butyl group. |

| 191.1 | Loss of Boc group (C₅H₉O₂) | [M+H - C₅H₉O₂]⁺, resulting in the deprotected piperidine ion. |

| 134.1 | Ring cleavage | Phenyl-C(CH₂)-CH₂-NH₂⁺ fragment. |

| 100.1 | Loss of C₅H₉O₂ and Ph-CH₂ | Deprotected piperidine ring fragment. |

| 57.1 | Boc group fragment | tert-butyl cation [C₄H₉]⁺. |

Visualization of Key Structures and Fragmentation

Sources

- 1. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions [scielo.org.mx]

- 2. rsc.org [rsc.org]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility of tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate in different solvents

An In-Depth Technical Guide to the Solubility of tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key bifunctional linker and building block in medicinal chemistry, particularly in the development of PROteolysis TArgeting Chimeras (PROTACs). Given the critical role of solubility in drug discovery and formulation, this document offers a predictive solubility profile based on structural analysis, a detailed experimental protocol for accurate solubility determination via the gold-standard shake-flask method, and an exploration of the key physicochemical factors influencing its behavior in various solvent systems. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively work with this compound.

Introduction: The Critical Role of Solubility

This compound is a piperidine derivative of significant interest in pharmaceutical research.[1] Its structure incorporates a protected amine (Boc group), a rigid phenylpiperidine core, and a reactive primary amine, making it a versatile intermediate for chemical synthesis.[1] The solubility of an active pharmaceutical ingredient (API) or intermediate is a paramount physicochemical property that dictates its behavior throughout the drug development lifecycle.[2] Poor solubility can lead to challenges in reaction setup, purification, formulation, and can result in low or variable bioavailability, ultimately hindering the therapeutic potential of a drug candidate.[3][4]

Understanding the solubility of this compound is therefore not merely an academic exercise but a practical necessity for:

-

Synthetic Chemists: Selecting appropriate solvents for reaction media and purification processes like crystallization.

-

Formulation Scientists: Designing stable and effective dosage forms with optimal drug loading and release characteristics.

-

Pharmacokineticists: Predicting and interpreting absorption, distribution, metabolism, and excretion (ADME) profiles.

This guide provides a robust framework for both predicting and experimentally determining the solubility of this compound.

Physicochemical Properties and Structural Analysis

To predict the solubility of a compound, one must first analyze its molecular structure and the nature of its functional groups, which govern its interactions with different solvents.[5]

Compound Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₇H₂₆N₂O₂

-

Molecular Weight: 290.40 g/mol [6]

Structural Breakdown and Solubility Implications:

-

Phenyl Group (-C₆H₅): This large, nonpolar aromatic ring is hydrophobic. It contributes significantly to the molecule's lipophilicity and will favor solubility in nonpolar or moderately polar solvents through van der Waals interactions.[5][7]

-

Piperidine Ring: A saturated heterocycle. While the carbon backbone is nonpolar, the nitrogen atom introduces polarity and can act as a hydrogen bond acceptor.[8] The overall contribution is moderately lipophilic.

-

Aminomethyl Group (-CH₂NH₂): The primary amine is a polar functional group capable of both donating and accepting hydrogen bonds.[7] This group will enhance solubility in polar protic solvents like water and alcohols.[9] It also provides a basic center that can be protonated.

-

Tert-butoxycarbonyl (Boc) Group (-C(O)O-C(CH₃)₃): This is a bulky, lipophilic protecting group. While the carbonyl group can accept hydrogen bonds, the large tert-butyl moiety is distinctly nonpolar, which generally decreases aqueous solubility and increases solubility in nonpolar organic solvents.[10][11]

Overall Polarity Assessment: The molecule possesses both significant nonpolar regions (phenyl, tert-butyl) and polar, hydrogen-bonding capable groups (aminomethyl, piperidine nitrogen, carbonyl). This amphiphilic nature suggests it will not be highly soluble in the extremes of the polarity spectrum (e.g., water or hexane) but will likely exhibit good solubility in solvents of intermediate polarity, such as alcohols, or polar aprotic solvents that can engage in dipole-dipole interactions.

Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Water, Methanol, Ethanol | Low in Water; Moderate to High in Alcohols | The primary amine and piperidine nitrogen can hydrogen bond with water, but the large hydrophobic phenyl and Boc groups will limit aqueous solubility.[9][] Alcohols provide a better balance of polarity to solvate both the polar and nonpolar regions of the molecule. |

| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN), THF | High | These solvents can effectively engage in dipole-dipole interactions with the polar groups of the molecule and are sufficiently nonpolar to solvate the hydrophobic regions. DMSO is often an excellent solvent for such amphiphilic compounds. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | Toluene and diethyl ether may offer moderate solubility due to interactions with the phenyl and Boc groups. Solubility in highly nonpolar alkanes like hexane is expected to be low due to the presence of the polar amine and carbonyl functionalities.[8] |

| Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity, and are expected to be good solvents for this molecule. |

This table presents a predictive assessment. Experimental verification is required for quantitative data and is strongly recommended.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method, developed by Higuchi and Connors, is the gold-standard technique for determining thermodynamic equilibrium solubility.[14][15] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.[16]

Principle

An excess amount of the solid compound is added to a specific solvent and agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. At this point, the rates of dissolution and precipitation are equal.[16] After separating the undissolved solid, the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC) with UV detection, leveraging the phenyl group's chromophore.[17]

Materials and Reagents

-

This compound (solid form)

-

Solvents of interest (e.g., HPLC-grade water, ethanol, acetonitrile, etc.)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF, selected for solvent compatibility and low analyte binding)

-

HPLC system with UV-Vis detector

-

Analytical balance

-

Volumetric flasks and pipettes

Detailed Step-by-Step Methodology

Step 1: Preparation of Saturated Solution

-

Weigh an excess amount of the compound (e.g., 5-10 mg) into a vial. The key is to ensure solid material remains at the end of the experiment.[18]

-

Accurately add a known volume of the chosen solvent (e.g., 2.0 mL) to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare at least three replicates for each solvent.

Step 2: Equilibration

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples at a moderate speed (e.g., 150-200 rpm) for a predetermined period. A 24 to 48-hour equilibration time is common for pharmaceutical compounds to ensure equilibrium is reached.[18][19]

Step 3: Phase Separation

-

After equilibration, remove the vials from the shaker and let them stand at the same constant temperature to allow the undissolved solid to settle.

-

To ensure complete separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Carefully withdraw a known volume of the supernatant using a pipette, being cautious not to disturb the solid pellet.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step removes any remaining microscopic particles.[19]

Step 4: Quantitative Analysis by HPLC-UV

-

Prepare Calibration Standards: Create a series of standard solutions of the compound in the chosen solvent at known concentrations (e.g., from 1 µg/mL to 200 µg/mL).

-

HPLC Method: Develop a suitable reversed-phase HPLC method. The phenyl group allows for UV detection, typically around 254 nm or a wavelength of maximum absorbance.[20][21]

-

Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with an additive like 0.1% formic acid or TFA to ensure good peak shape) is a common starting point.[17][22]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector Wavelength: Scan for λ_max, or use 254 nm.

-

-

Analysis:

-

Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (R²) > 0.999.[23]

-

Inject the filtered sample solutions (from Step 3). It may be necessary to dilute the samples to fall within the linear range of the calibration curve.

-

-

Calculate Solubility: Use the regression equation from the calibration curve to determine the concentration of the compound in the sample. Account for any dilutions made. The resulting concentration is the equilibrium solubility, typically reported in mg/mL or µg/mL.

Experimental Workflow Diagram

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Key Factors Influencing Solubility

The solubility of this compound is not an immutable constant but can be significantly influenced by environmental conditions.[24][25]

-

Effect of pH: The molecule has two basic nitrogen atoms: the piperidine nitrogen and the primary amine. In acidic aqueous solutions, these amines can become protonated to form cationic salts (e.g., -NH₃⁺). This ionization dramatically increases the polarity of the molecule, which should lead to a significant increase in aqueous solubility at lower pH values.[2][3] This pH-dependent solubility is a critical factor for oral drug absorption, as the pH varies throughout the gastrointestinal tract.[4]

-

Effect of Temperature: For most solid organic compounds, the dissolution process is endothermic, meaning solubility increases with temperature.[2][25] This can be leveraged to prepare supersaturated solutions for crystallization but must also be controlled during solubility experiments to ensure data consistency.

-

Solvent Properties:

-

Polarity and Dielectric Constant: As discussed, solvents with a polarity that matches the solute tend to be most effective.[5][12] Solvents with a high dielectric constant can better stabilize any ionized forms of the molecule, enhancing solubility.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is crucial.[26][27] Protic solvents (like alcohols) can donate hydrogen bonds to the nitrogen and carbonyl oxygen atoms, while also accepting hydrogen bonds from the -NH₂ group. Aprotic solvents (like DMSO) can only act as hydrogen bond acceptors.

-

Visualization of Molecular Interactions

The interplay of intermolecular forces between the solute and various solvent types dictates its solubility.

Caption: Intermolecular forces governing solubility with different solvent classes.

Conclusion

While quantitative solubility data for this compound requires experimental determination, a thorough analysis of its amphiphilic structure allows for a robust predictive assessment. The compound is anticipated to have high solubility in polar aprotic and halogenated solvents, moderate solubility in alcohols, and low solubility in water and nonpolar hydrocarbons. Its aqueous solubility is expected to be highly pH-dependent. For researchers requiring precise data, the detailed shake-flask protocol provided in this guide offers a reliable and validated methodology. A comprehensive understanding of these solubility characteristics is essential for the successful application of this versatile molecule in synthesis, drug discovery, and formulation development.

References

-

Ascendia Pharma. 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-